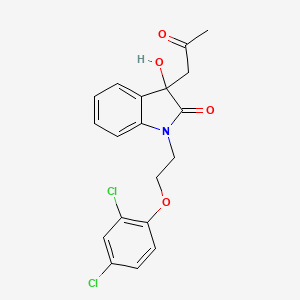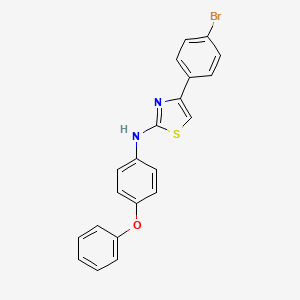
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide” is a chemical compound with the CAS Number: 944890-57-7 . It has a molecular weight of 258.7 . The IUPAC name for this compound is 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClFN2OS/c1-5(11)9(15)14-10-13-7-3-2-6(12)4-8(7)16-10/h2-5H,1H3,(H,13,14,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Chemical Reactions Analysis
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a storage temperature of room temperature .Applications De Recherche Scientifique
Comprehensive Analysis of 2-Chloro-N-(6-Fluoro-1,3-Benzothiazol-2-Yl)Propanamide Applications
Anti-Tubercular Agent Development: Recent research has highlighted the potential of benzothiazole derivatives as anti-tubercular compounds . These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis . The structure-activity relationship studies and molecular docking analyses suggest that these derivatives can serve as potent inhibitors, offering a new avenue for anti-tubercular drug development.
Synthetic Pathway Exploration: The synthesis of benzothiazole derivatives, including 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide, can be achieved through various synthetic pathways. Techniques such as diazocoupling , Knoevenagel condensation , and microwave irradiation are employed to create these compounds, which can be used in further medicinal chemistry applications .
Molecular Hybridization Techniques: Molecular hybridization is a synthetic strategy that combines pharmacophores from different molecules to create new compounds with enhanced properties. Benzothiazole derivatives are often used in this context to generate new molecules with potential therapeutic applications .
Green Chemistry Approaches: Advancements in green chemistry have led to more efficient and environmentally friendly methods for synthesizing benzothiazole compounds. These methods aim to reduce waste and utilize less hazardous reagents, aligning with the principles of sustainable chemistry .
Chemical Safety and Handling: Understanding the safety profile of chemical compounds is crucial for their handling and storage. For 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide, safety data sheets provide information on hazard statements , precautionary statements , and recommended storage conditions to ensure safe usage in research settings .
Material Science Applications: The unique properties of benzothiazole derivatives make them suitable for various material science applications. Their structural characteristics can be exploited to develop new materials with specific functionalities, such as sensors or catalysts .
Medicinal Chemistry and Drug Design: In medicinal chemistry, benzothiazole derivatives are explored for their potential as drug candidates. Their interaction with biological targets can be studied through protein-ligand docking tools , aiding in the design of drugs with improved efficacy and reduced side effects .
Analytical Chemistry Techniques: Benzothiazole derivatives can also be used as analytical reagents or standards in various chemical analyses. Their stability and reactivity make them suitable for use in assays and diagnostic tests .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been reported to show significant activity againstMycobacterium tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been reported to inhibit various targets such asdihydroorotase , DNA gyrase , uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , casdihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit thecyclo-oxygenase and 5-lipoxygenase pathways , which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Benzothiazole derivatives have been reported to have significantanti-inflammatory and analgesic activities .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2OS/c1-5(11)9(15)14-10-13-7-3-2-6(12)4-8(7)16-10/h2-5H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLWCUSDEQDPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)
![3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2926594.png)




